Cumyl ethyl ether

Description

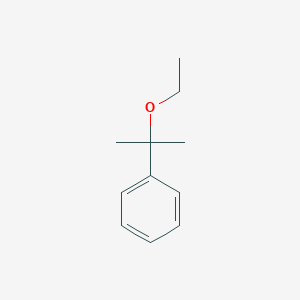

Structure

2D Structure

3D Structure

Properties

CAS No. |

1712-74-9 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-ethoxypropan-2-ylbenzene |

InChI |

InChI=1S/C11H16O/c1-4-12-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |

InChI Key |

JNPNJMJXGPZCNE-UHFFFAOYSA-N |

SMILES |

CCOC(C)(C)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(C)(C)C1=CC=CC=C1 |

Other CAS No. |

1712-74-9 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Approaches for Cumyl Ethyl Ether

Catalytic Etherification Strategies for Cumyl Ethyl Ether Synthesis

Catalytic etherification represents a significant atom-economical approach to producing ethers. This subsection examines various catalytic strategies, including the use of solid acid catalysts and transition metals, for the synthesis of this compound from α-methylstyrene and ethanol (B145695).

The synthesis of alkyl cumyl ethers, including this compound, can be effectively achieved through the liquid-phase etherification of α-methylstyrene with the corresponding n-alkanol. researchgate.netacs.org This reaction is commonly facilitated by heterogeneous catalysts, particularly strong acid cation-exchange resins like Amberlyst 15. acs.org These resins function as solid acid catalysts, providing active sites for the protonation of α-methylstyrene, which initiates the etherification process.

The use of a cation exchanger in its H+ form offers several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues compared to homogeneous acid catalysts. mdpi.com The synthesis involves the direct addition of the alcohol's O-H bond across the C=C bond of α-methylstyrene. researchgate.net Alkyl cumyl ethers are synthesized by reacting an appropriate n-alkanol with α-methylstyrene in the presence of a catalytic quantity of the cation-exchange resin at room temperature. acs.org For instance, the synthesis of ethyl cumyl ether (EtCE), propyl cumyl ether (PrCE), and butyl cumyl ether (BuCE) has been successfully demonstrated using this method. acs.org

Understanding the reaction equilibrium and kinetics is crucial for optimizing the synthesis of alkyl cumyl ethers. Studies have been conducted on the chemical equilibrium of the reaction between n-alkanols (ethanol, propanol, butanol) and α-methylstyrene in the liquid phase over a temperature range of 300 to 383 K, using a cation exchanger as the catalyst. researchgate.netacs.org

It was observed that the equilibrium ratios, Kx, obtained from the concentrations of the reactants and products, are largely independent of the initial mixture composition, especially when an excess of the alkanol is used. researchgate.netacs.org This allows Kx to be identified with the thermodynamic equilibrium constant, Ka. acs.org The temperature dependence of the equilibrium constant provides valuable thermodynamic data, such as the standard enthalpy of reaction (ΔrH°m). acs.org These values, derived from equilibrium studies, have shown good agreement with those obtained from combustion calorimetry, confirming the consistency of the data. researchgate.netacs.org

The etherification reactions are exothermic, and as temperature increases, the equilibrium conversion tends to decrease due to thermodynamic limitations. acs.org Kinetic models developed for similar etherification systems, such as the synthesis of tert-amyl methyl ether (TAME), can provide a framework for understanding the kinetics of this compound formation. acs.orgacs.org

Table 1: Equilibrium Constants (Ka) for Alkyl Cumyl Ether Synthesis at Different Temperatures This table is interactive. Click on headers to sort.

| Alkyl Cumyl Ether | Temperature (K) | Equilibrium Constant (Ka) |

|---|---|---|

| Ethyl Cumyl Ether | 300.1 | 14.8 |

| Ethyl Cumyl Ether | 313.5 | 8.9 |

| Propyl Cumyl Ether | 300.2 | 15.3 |

| Propyl Cumyl Ether | 313.6 | 9.3 |

| Butyl Cumyl Ether | 300.2 | 16.4 |

| Butyl Cumyl Ether | 313.6 | 9.9 |

Data sourced from Verevkin et al. (2004) acs.org

Table 2: Standard Enthalpies of Reaction and Formation for Liquid Alkyl Cumyl Ethers This table is interactive. Click on headers to sort.

| Alkyl Cumyl Ether | ΔrH°m (l) (kJ·mol⁻¹) | ΔfH°m (l) (kJ·mol⁻¹) |

|---|---|---|

| Ethyl Cumyl Ether | -51.3 ± 0.7 | -244.2 ± 1.6 |

| Propyl Cumyl Ether | -51.6 ± 0.8 | -270.3 ± 1.6 |

| Butyl Cumyl Ether | -51.7 ± 0.8 | -296.6 ± 1.7 |

Data sourced from Verevkin et al. (2004) acs.org

While cation exchangers are effective, transition metal catalysis offers an alternative and increasingly important pathway for ether synthesis. Transition metals like palladium, rhodium, nickel, and copper can facilitate etherification reactions through various mechanisms, often providing high efficiency and selectivity under mild conditions. purkh.com

One relevant approach is reductive etherification, where a carbonyl compound is reacted with an alcohol in the presence of a reducing agent (like H₂) and a transition metal catalyst. For example, palladium on carbon (Pd/C) has been used for the synthesis of furfuryl ethyl ether from furfural (B47365) and ethanol. rsc.org A similar strategy could potentially be adapted for this compound synthesis. Iron(III) chloride has also been shown to catalyze the reductive etherification of carbonyls. organic-chemistry.org Furthermore, the merger of electrochemistry with transition metal catalysis has emerged as a sustainable method for generating radical species for C-C and C-O bond formation under very mild conditions. nih.gov Although direct examples for this compound are scarce, these advanced methods highlight potential future directions for its synthesis, offering pathways that may overcome limitations of traditional acid catalysis. purkh.comrsc.org

Reaction Equilibrium and Kinetic Studies in Alkyl Cumyl Ether Synthesis

Nucleophilic Substitution Pathways in Ether Synthesis

Nucleophilic substitution reactions provide a foundational method for constructing ether linkages. This section focuses on the Williamson ether synthesis as a primary example and explores the critical roles of steric and electronic factors in its application to a sterically hindered substrate like a cumyl derivative.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.combritannica.com The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, involving the attack of an alkoxide ion on an alkyl halide or other substrate with a good leaving group. byjus.commasterorganicchemistry.com

For the synthesis of this compound, there are two theoretical pathways:

Route A: Reaction of sodium ethoxide (the nucleophile) with a cumyl halide (e.g., cumyl chloride) (the electrophile).

Route B: Reaction of sodium cumyloxide (the nucleophile) with an ethyl halide (e.g., ethyl bromide) (the electrophile).

The S_N2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center. masterorganicchemistry.com The reaction works best with methyl and primary alkyl halides. britannica.commasterorganicchemistry.com Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides, like cumyl chloride, almost exclusively undergo elimination (E2) when treated with a strong base like an alkoxide. byjus.commasterorganicchemistry.com

Therefore, Route A is not a viable method for synthesizing this compound. The ethoxide ion, acting as a strong base, would abstract a proton from a methyl group of the cumyl chloride, leading to the formation of α-methylstyrene as the major product via an E2 elimination reaction. libretexts.org

Route B , however, is a much more feasible adaptation. In this pathway, the electrophile is a primary alkyl halide (ethyl bromide), which is ideal for an S_N2 reaction with minimal competing elimination. masterorganicchemistry.com The nucleophile is the sterically bulky sodium cumyloxide. While the bulkiness of the nucleophile can slow the reaction rate, it does not prevent the attack on the unhindered primary carbon of the ethyl halide. numberanalytics.com Thus, the reaction between sodium cumyloxide and an ethyl halide is the correct Williamson adaptation for producing this compound. libretexts.org

Table 3: Predicted Outcomes for Williamson Ether Synthesis of this compound This table is interactive. Click on headers to sort.

| Route | Nucleophile | Electrophile | Major Mechanism | Major Product(s) |

|---|---|---|---|---|

| A | Sodium Ethoxide | Cumyl Chloride (Tertiary) | E2 Elimination | α-Methylstyrene, Ethanol |

The outcome of nucleophilic substitution reactions is dictated by a delicate interplay of steric and electronic effects. In the context of synthesizing this compound via the Williamson synthesis, these factors are paramount in determining the reaction pathway.

Steric Effects: Steric hindrance refers to the spatial obstruction caused by bulky groups near a reaction center. The S_N2 reaction requires a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. In the case of a tertiary substrate like cumyl chloride (Route A), the three methyl groups and the phenyl group create significant steric bulk around the central carbon. This physically blocks the incoming ethoxide nucleophile, making the backside attack required for S_N2 substitution virtually impossible. masterorganicchemistry.com Instead, the ethoxide acts as a base, abstracting a more accessible proton on a beta-carbon, leading to elimination. byjus.comlibretexts.org This steric argument is the primary reason for the failure of Route A.

Electronic Effects: The electronic nature of the substrate also plays a role. The cumyl group is capable of stabilizing a positive charge exceptionally well due to resonance with the phenyl ring and hyperconjugation from the methyl groups. This property makes the cumyl cation a relatively stable intermediate. While this favors unimolecular pathways (S_N1 and E1), which can occur during solvolysis of cumyl chloride, it does not promote the bimolecular S_N2 reaction. researchgate.net In the presence of a strong base/nucleophile like ethoxide, the bimolecular E2 elimination pathway kinetically outcompetes any potential S_N1/E1 or S_N2 reactions. ucl.ac.uk The stability of the forming alkene (α-methylstyrene), which is conjugated with the phenyl ring, also provides a strong thermodynamic driving force for the elimination pathway.

Williamson Ether Synthesis Adaptations for this compound

Addition Reactions for this compound Generation

Addition reactions provide a direct pathway to synthesize ethers from unsaturated precursors. For this compound, this involves the addition of an ethoxy group across a carbon-carbon double bond.

The alkoxymercuration-demercuration reaction is a reliable two-step method for synthesizing ethers from alkenes, particularly when needing to avoid carbocation rearrangements that can occur in standard acid-catalyzed additions. libretexts.orgchemistrysteps.comtestbook.com This process yields a Markovnikov addition product, where the alkoxy group attaches to the most substituted carbon of the double bond. libretexts.orgbyjus.com

For the synthesis of this compound, the logical alkene precursor is α-methylstyrene (2-phenylpropene). The reaction proceeds in two distinct steps:

Alkoxymercuration : α-Methylstyrene is treated with a mercury salt, such as mercuric acetate (B1210297) (Hg(OAc)₂) or the more reactive mercuric trifluoroacetate (B77799) (Hg(O₂CCF₃)₂), in ethanol as the solvent. testbook.combyjus.comlibretexts.org The ethanol acts as the nucleophile. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. libretexts.orgbyjus.com This bridged ion is crucial as it stabilizes the intermediate without forming a discrete carbocation, thus preventing molecular rearrangements. libretexts.orgtestbook.com The ethanol molecule then attacks the more substituted carbon of the mercurinium ion bridge in an Sₙ2-like fashion, leading to an anti-addition stereochemistry. libretexts.orglibretexts.org

Demercuration : The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in a basic solution, to replace the mercury-containing group with a hydrogen atom, yielding the final product, this compound. libretexts.orgtestbook.combyjus.com

Table 1: General Protocol for Alkoxymercuration-Demercuration

| Step | Reagents | Role | Key Outcome |

|---|---|---|---|

| 1. Alkoxymercuration | Alkene (α-methylstyrene), Alcohol (Ethanol), Mercury Salt (e.g., Hg(OAc)₂) | Formation of organomercury intermediate | Markovnikov addition of ethoxy group, anti-stereochemistry, no carbocation rearrangement. libretexts.orgtestbook.com |

Traditional ether synthesis involves a nucleophilic oxygen atom attacking an electrophilic carbon. An alternative "umpolung" or reverse-polarity strategy involves the reaction of a nucleophilic carbon (a carbanion) with an electrophilic oxygen source. core.ac.uknih.govacs.org This approach is particularly useful for constructing sterically hindered ethers.

To synthesize this compound via this method, a cumyl carbanion is required. This can be generated as an organometallic reagent, such as cumylmagnesium bromide (a Grignard reagent) or cumyllithium, from the corresponding cumyl halide. This nucleophilic carbanion is then reacted with a source of electrophilic "EtO⁺".

Research has shown that tetrahydropyranyl (THP) monoperoxyacetals are effective electrophilic alkoxylating agents. core.ac.uknih.govunl.edu These reagents react with both sp³ and sp² hybridized organolithium and organomagnesium compounds to provide ethers in moderate to high yields. core.ac.uknih.gov The reaction of a cumyl Grignard reagent with an ethyl monoperoxyacetal would furnish this compound. A significant advantage of this method is its success in transferring primary, secondary, or tertiary alkoxide groups. acs.org Studies indicate that reactions with Grignard reagents proceed rapidly at 0 °C, often providing yields equal to or better than those with organolithium reagents. acs.org The mechanism is thought to involve a Lewis acid-promoted insertion of the organometallic reagent into the peroxide O-O bond, rather than a simple Sₙ2 displacement. unl.eduacs.org

Table 2: Representative Yields for Ether Synthesis using Carbanions and Monoperoxyacetals

| Organometallic Reagent (R-M) | Alkoxy Group Transferred | Product (R-OR') | Reported Yield (%) |

|---|---|---|---|

| n-Hexylmagnesium bromide | Isopropoxy | 2-Isopropoxyhexane | 88% acs.org |

| Phenylmagnesium bromide | Isopropoxy | Isopropoxybenzene | 78% acs.org |

| n-Butyllithium | t-Butoxy | 2-t-Butoxypentane | 77% acs.org |

| Hexylmagnesium bromide | Geranyloxy | 1-(Geranyloxy)hexane | 88% core.ac.uk |

Note: This table presents data for analogous ether syntheses from the literature to illustrate the efficacy of the method.

Alkoxymercuration and Demercuration Protocols

Innovative Synthetic Approaches

Modern synthetic chemistry seeks greener, more efficient, and highly selective methods. The use of novel solvent systems like ionic liquids represents a significant advancement in this area.

Ionic liquids (ILs) are salts with low melting points that can act as solvents for a wide range of chemical reactions. nih.govscispace.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable nature, make them attractive alternatives to conventional organic solvents. nih.gov

One innovative application of ILs in ether synthesis is their use in dual solvent systems to promote reactions via stabilized carbocation intermediates. digitellinc.com This approach is particularly well-suited for the synthesis of bulky ethers like this compound, where a tertiary carbocation intermediate (the cumyl cation) can be readily formed.

The proposed synthesis would involve the solvolysis of a suitable cumyl precursor, such as cumyl mesylate, in a dual solvent system comprising ethanol and a non-nucleophilic ionic liquid. digitellinc.com The ionic liquid serves to stabilize the cumyl carbocation formed upon the departure of the leaving group. digitellinc.com Because the ionic liquid itself is non-reactive and a poor nucleophile, it does not compete with the ethanol co-solvent in attacking the carbocation. digitellinc.com This ensures that the carbocation is trapped exclusively by ethanol, leading to the formation of this compound as the sole product. digitellinc.com This method avoids the need for strong acids or bases and can lead to high product purity under optimized conditions.

Table 3: Components for Ether Synthesis in an Ionic Liquid System

| Component | Example | Function |

|---|---|---|

| Substrate | Cumyl mesylate | Carbocation precursor |

| Nucleophile/Co-solvent | Ethanol | Provides the ethoxy group |

Elucidation of Reaction Mechanisms and Chemical Reactivity of Cumyl Ethyl Ether Systems

Carbon-Oxygen Bond Cleavage Reactions

The cleavage of the carbon-oxygen bond in ethers is a fundamental reaction, typically requiring strong acidic conditions. quora.comlibretexts.orgwikipedia.org For an unsymmetrical ether like cumyl ethyl ether, the reaction mechanism is dictated by the nature of the alkyl groups attached to the oxygen atom.

The acid-catalyzed cleavage of ethers proceeds via either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism, contingent on the structure of the ether. wikipedia.orgopenstax.org The first step in both pathways is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com

In the case of this compound, the presence of a tertiary benzylic cumyl group and a primary ethyl group leads to a preference for the SN1 pathway . orgoreview.comstackexchange.com The tertiary carbocation that results from the departure of the protonated ether is highly stabilized by both hyperconjugation and resonance with the phenyl ring. orgoreview.comlongdom.org

The mechanism proceeds as follows:

Protonation of the ether oxygen.

Cleavage of the carbon-oxygen bond to form a stable tertiary cumyl carbocation and ethanol (B145695).

Nucleophilic attack of the halide ion on the carbocation to form cumyl halide.

Conversely, an SN2 attack on the ethyl group is less favored due to the stability of the alternative carbocation, though it would be the preferred pathway if both alkyl groups were primary or secondary. libretexts.orgmasterorganicchemistry.com The SN2 mechanism involves a backside attack by the nucleophile on the less sterically hindered carbon. masterorganicchemistry.com

Table 1: Factors Influencing the Reaction Pathway in Acid-Catalyzed Ether Cleavage

| Factor | SN1 Pathway | SN2 Pathway | Relevance to this compound |

| Substrate Structure | Favored by tertiary, benzylic, or allylic groups that form stable carbocations. openstax.orglibretexts.org | Favored by primary and secondary alkyl groups due to less steric hindrance. libretexts.orgmasterorganicchemistry.com | The tertiary cumyl group strongly favors the SN1 pathway. |

| Carbocation Stability | Proceeds through a stable carbocation intermediate. orgoreview.comlongdom.org | Does not involve a carbocation intermediate. | The cumyl carbocation is a stable tertiary benzylic carbocation. |

| Nucleophile | The strength of the nucleophile is less critical as it attacks the carbocation. | Requires a strong nucleophile to attack the carbon center. | Strong nucleophiles like I⁻ or Br⁻ are used. |

| Solvent | Favored by polar protic solvents that can solvate the carbocation. | Can proceed in a variety of solvents. | Acidic cleavage is typically carried out in the acid itself or with an aqueous acid solution. |

In conjunction with the SN1 pathway, an elimination reaction (E1) can also occur, particularly with ethers that possess a tertiary alkyl group. openstax.orglibretexts.org This is a competing reaction where, instead of nucleophilic attack, a proton is abstracted from a carbon adjacent to the carbocation, leading to the formation of an alkene. libretexts.org

For this compound, the cumyl carbocation intermediate can undergo E1 elimination to yield α-methylstyrene. orgoreview.com This reaction is favored under conditions that promote elimination, such as the use of a strong acid with a poorly nucleophilic conjugate base (e.g., sulfuric acid) and often at higher temperatures. libretexts.orglibretexts.org

The E1 mechanism for this compound involves:

Formation of the cumyl carbocation as in the SN1 pathway.

A weak base (like water or the alcohol byproduct) removes a proton from one of the methyl groups of the cumyl carbocation.

Formation of a double bond, resulting in α-methylstyrene.

Acid-Catalyzed Scission via SN1 and SN2 Pathways

Oxidative Transformations and Radical Intermediates

The cumyl group in this compound is susceptible to oxidative reactions, which often proceed through radical intermediates. These reactions are of significant interest due to their relevance in industrial processes and biological systems.

Cumyl systems, such as cumene (B47948), are well-known to form hydroperoxides upon exposure to oxygen, a process often initiated by radical initiators or light. researchgate.netnih.gov This autoxidation is a radical chain reaction. While specific studies on this compound are less common, the reactivity of the cumyl group suggests a similar susceptibility. The presence of the ether oxygen may influence the reaction rates and product distribution.

The general mechanism for the formation of cumyl hydroperoxide involves:

Initiation: Formation of a cumyl radical.

Propagation: The cumyl radical reacts with molecular oxygen to form a cumylperoxy radical. This radical can then abstract a hydrogen atom from another cumyl-containing molecule to form cumyl hydroperoxide and a new cumyl radical.

Termination: Radicals combine to form non-radical products.

In the context of cumyl-containing polymers, hydroperoxide groups can be intentionally introduced onto the cumyl units through oxidation. rsc.org

The central radical species in the oxidation of cumyl systems is the cumyloxyl radical (PhC(CH₃)₂O•). thieme-connect.denih.gov This radical is typically formed from the decomposition of cumyl hydroperoxide, often catalyzed by transition metal ions. nih.govresearchgate.net

The cumyloxyl radical can undergo several key reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor, leading to the formation of cumyl alcohol (2-phenyl-2-propanol). nih.govresearchgate.net

β-Scission: This is a fragmentation reaction where the cumyloxyl radical breaks down to form acetophenone (B1666503) and a methyl radical. thieme-connect.denih.gov

The competition between these pathways is influenced by factors such as solvent and the presence of hydrogen donors. thieme-connect.de The study of these radical reactions is often carried out using techniques like laser flash photolysis to directly observe the transient radical species. thieme-connect.deacs.org

Table 2: Key Radical Species and Their Reactions in Cumyl Systems

| Radical Species | Formation | Key Reactions | Products |

| Cumyl Radical | Hydrogen abstraction from the tertiary carbon of the cumyl group. | Reaction with O₂. | Cumylperoxy radical. |

| Cumylperoxy Radical | Reaction of the cumyl radical with O₂. researchgate.net | Hydrogen abstraction from another molecule. | Cumyl hydroperoxide. |

| Cumyloxyl Radical | Decomposition of cumyl hydroperoxide. nih.gov | Hydrogen abstraction, β-scission. thieme-connect.denih.gov | Cumyl alcohol, Acetophenone, Methyl radical. |

Photochemical reactions provide an alternative pathway for initiating reactions in cumyl-containing compounds. The absorption of UV light can lead to the formation of excited states and subsequent bond cleavage or other transformations. irispublishers.comnowgonggirlscollege.co.in

For instance, the photolysis of tert-butyl cumyl peroxide generates both cumyloxyl and tert-butoxyl radicals, allowing for the study of their subsequent reactions. researchgate.net In the case of cumyl-substituted α-keto esters, photochemical irradiation can promote intermolecular C-H bond activation and C-C bond formation without the need for additives. researchgate.net

While specific photochemical studies on this compound are not extensively documented, the general principles of photochemistry for ethers and cumyl-containing compounds suggest potential reaction pathways. researchgate.netlibretexts.org These could include C-O bond homolysis to generate a cumyl radical and an ethoxy radical, or reactions initiated by the photodecomposition of any peroxide impurities. The use of photocatalysts can also mediate C(sp³)–H functionalization reactions under visible light. rsc.orgnih.gov

Investigation of Radical Reaction Pathways and Species

Cationic Rearrangements and Stabilization Phenomena

The formation and stabilization of carbocations are central to understanding the reactivity of many organic compounds, including ether systems. The cumyl (2-phenylpropan-2-yl) system is a classic model for studying these phenomena due to the relative stability of the corresponding cation.

Solvolytic Generation and Stability of Cumyl Cations

The cumyl cation is readily generated under solvolytic conditions, where a substrate containing the cumyl group is dissolved in a nucleophilic solvent. rsc.org For this compound, this process would be initiated by protonation of the ether oxygen by a strong acid, converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comuomustansiriyah.edu.iq The subsequent departure of the ethanol molecule results in the formation of the tertiary benzylic cumyl carbocation. chemistrysteps.com

The stability of this carbocation is a key driving force for its formation. This stability arises from two primary factors:

Resonance Stabilization : The positive charge on the tertiary carbon is delocalized into the adjacent phenyl ring through resonance, spreading the charge over multiple atoms and significantly stabilizing the ion. asianpubs.org

Hyperconjugation : The six hydrogen atoms on the two methyl groups attached to the cationic carbon provide additional stabilization through hyperconjugation, a process involving the overlap of C-H σ-bonds with the empty p-orbital of the carbocation. libretexts.org

The rate of solvolysis is highly dependent on the ability of the system to achieve a planar conformation at the transition state, which maximizes resonance stabilization. asianpubs.org Introducing bulky alkyl groups in place of the methyl groups on the α-carbon can sterically hinder the attainment of this planarity, thus decreasing the rate of solvolysis and cation formation. asianpubs.org

The stability of the carbocation intermediate is a primary condition for many reactions. asianpubs.org For instance, the substitution of a methyl group in t-butyl chloride with a phenyl group (forming cumyl chloride) stabilizes the transition state through resonance, facilitating reactions that proceed via a carbocation intermediate. asianpubs.org

| Substrate (R-Cl) | Solvent System | Relative Rate of Solvolysis | Rationale for Rate Difference |

| t-Butyl Chloride | 80% aq. Ethanol | 1 | Baseline tertiary carbocation stability. |

| Cumyl Chloride | 80% aq. Ethanol | ~45 | Phenyl group provides significant resonance stabilization to the carbocation. |

| α-Ethyl Cumyl Chloride | 90% aq. Acetone | 0.43 (vs. Cumyl-Cl) | The larger ethyl group introduces steric hindrance, slightly impeding planarity and resonance stabilization. asianpubs.org |

| α-t-Butyl Cumyl Chloride | 90% aq. Acetone | 0.04 (vs. Cumyl-Cl) | The bulky t-butyl group causes a significant loss of coplanarity in the transition state, greatly reducing resonance stabilization and the reaction rate. asianpubs.org |

Electronic Effects on Carbocation Stabilization

The stability of the cumyl cation is highly sensitive to electronic effects from substituents on the phenyl ring. chegg.com Electron-donating groups (EDGs) enhance stability by pushing electron density toward the cationic center, while electron-withdrawing groups (EWGs) decrease stability by pulling electron density away. libretexts.org

These electronic influences are quantified by the Hammett-Brown equation, which uses σ⁺ substituent constants to correlate reaction rates with carbocation stability.

Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) at the para position have negative σ⁺ values. They stabilize the positive charge through hyperconjugation and resonance, respectively, thereby accelerating the rate of solvolysis compared to unsubstituted cumyl chloride. asianpubs.org The p-methyl group, for example, stabilizes the carbocation intermediate via hyperconjugative electron donation through the π-electron system of the benzene (B151609) ring. asianpubs.org

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) have positive σ⁺ values. They destabilize the carbocation by induction and/or resonance, retarding the solvolysis rate. diva-portal.orgnih.gov Even groups that might be expected to be cation-stabilizing can be destabilizing depending on their position and mode of interaction. sci-hub.seacs.org For example, studies on substituted cumyl trifluoroacetates have shown that a 1,5-triazole group is carbocation-destabilizing due to its strong electron-withdrawing inductive effect which is not compensated for by resonance. nih.govacs.org

| para-Substituent (X) in X-C₆H₄-C(CH₃)₂Cl | σ⁺ Value | Relative Solvolysis Rate (vs. X=H) | Effect on Carbocation |

| -OCH₃ | -0.78 | ~400 | Strong resonance donation; strong stabilization. |

| -CH₃ | -0.31 | 13.6 | Hyperconjugative donation; moderate stabilization. asianpubs.org |

| -H | 0 | 1 | Reference standard. |

| -Cl | +0.11 | 0.28 | Inductive withdrawal outweighs weak resonance donation; destabilization. |

| Phenylazo (-N=N-Ph) | +0.17 | 0.19 | Destabilizes the transition state leading to the cation. sci-hub.se |

| -NO₂ | +0.79 | 0.00025 | Strong inductive and resonance withdrawal; strong destabilization. |

Polymerization Processes Involving Ether Functionalities

Ether functionalities can play a significant role in polymerization reactions, particularly in cationic polymerization. rsc.org This type of chain-growth polymerization is suitable for monomers with electron-rich double bonds, such as vinyl ethers and isobutylene (B52900), as they can stabilize the propagating carbocationic active center. wikipedia.orgnih.gov

Initiation : The reaction begins with the formation of a carbocation from a monomer. This is typically achieved using a combination of an initiator (like water) and a coinitiator, which is often a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). wikipedia.orgnih.gov Alternatively, a stable carbocation source, such as that derived from a cumyl derivative, can initiate the polymerization. nih.gov

Propagation : The initiated monomer (now a carbocation) successively adds more monomer units, extending the polymer chain. The positive charge is transferred to the newly added terminal unit at each step. nih.gov

Chain Transfer and Termination : The growth of a polymer chain can be halted by chain transfer (where the active site is transferred to another molecule like a monomer, solvent, or polymer) or termination (where the active site is destroyed, for instance, by reaction with a counterion). nih.gov

While this compound itself is not a monomer for this process, the cumyl group is a well-known initiator, and the ether functionality can act as a controlling agent. Ethers are often added to cationic polymerization systems as nucleophilic reagents (Lewis bases). acs.org They can interact with and stabilize the highly reactive propagating carbocation, which helps to suppress undesirable side reactions like chain transfer and isomerization. acs.org This control can lead to polymers with more well-defined structures, such as a narrower molecular weight distribution. acs.org The development of living cationic polymerization, first reported for alkyl vinyl ethers, allows for the synthesis of polymers with precisely controlled molecular weights and architectures because termination is essentially eliminated. wikipedia.orgacs.org

Computational and Theoretical Investigations of Cumyl Ethyl Ether Molecular Behavior

Quantum Chemical Characterization of Cumyl Cations and Analogues

The study of carbocations is fundamental to understanding many organic reaction mechanisms. The cumyl cation and its derivatives are classic examples used to investigate electronic effects in these reactive intermediates. Computational quantum chemistry provides powerful tools to probe their structure and stability.

Ab initio and Density Functional Theory (DFT) are two of the primary classes of methods in computational chemistry for calculating the electronic structure of molecules. wikipedia.orgnih.gov Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density of a system to determine its properties. wikipedia.orgscirp.org These methods have been applied to study the electronic structure of cumyl cations and their analogues, providing insights into their geometries and energies. sci-hub.sechemrxiv.org

For instance, calculations at the M062X/6-311+G** level of theory have been used to determine the structure of the 4-phenylazocumyl cation. sci-hub.se This level of theory is a hybrid DFT functional (M06-2X) combined with a triple-zeta basis set that includes diffuse and polarization functions (6-311+G**), offering a good balance of accuracy and computational cost for such systems. chemrxiv.org The choice of method and basis set is crucial for obtaining reliable results. For example, the PBE0 model is noted for its wide applicability in both quantum chemistry and condensed matter physics due to its derivation and lack of empirically fitted parameters for specific properties. researchgate.net

The effect of the solvent environment on the cation's structure can also be modeled using methods like the Polarizable Continuum Model (PCM), which has been used to study the 4-phenylazocumyl cation in acetic acid. sci-hub.se These calculations revealed that the solvent can influence the geometry, such as the rotation of the phenylazo group out of planarity with the cumyl cation ring. sci-hub.se

Table 1: Comparison of Calculated Rotational Angles and Relative Stabilities for the 4-Phenylazocumyl Cation.

| Cation | Calculation Environment | Rotational Angle (Phenylazo Group) | Relative Stability (kcal/mol) |

|---|---|---|---|

| 14a | Gas Phase | 4.6° | 4.6 (more stable than cumyl cation) |

| 14b | Acetic Acid (PCM) | 19.2° | -1.1 (less stable than cumyl cation) |

Data sourced from computational studies on cumyl cations. sci-hub.se

The stability of carbocations is heavily influenced by the delocalization of the positive charge. libretexts.org In cumyl cations, the aromatic ring plays a crucial role in stabilizing the positive charge through resonance. pnas.org Computational studies allow for a detailed analysis of how substituents on the aromatic ring affect this stabilization.

The stabilizing or destabilizing effect of a substituent can be evaluated computationally using isodesmic reactions. sci-hub.se This involves a hypothetical reaction where the number and type of bonds are conserved, allowing for a direct comparison of the electronic effects of different groups. For the 4-phenylazocumyl cation, isodesmic reaction calculations showed it to be more stable than the parent cumyl cation in the gas phase but less stable in a simulated acetic acid solvent, which aligns with experimental observations from solvolysis rates. sci-hub.se This highlights the significant role of solvent effects in modulating cation stability. sci-hub.se

The extent of electron delocalization can be correlated with various calculated parameters. For example, ¹³C NMR chemical shifts of the cationic carbon in substituted tert-cumyl cations have been shown to have an approximate linear relationship with σ⁺ constants, which are a measure of a substituent's ability to stabilize a positive charge. pnas.org However, this correlation is not always perfect, indicating that other factors also contribute to the observed chemical shifts. pnas.org

Furthermore, computational studies can reveal alternative stabilization mechanisms. In some azo-substituted cations, it has been suggested that stabilization can occur through the nitrogen nonbonding electrons, in addition to the N-N π-bond conjugation. sci-hub.se Calculations on a 90° rotated conformation of an azo-substituted cation showed it to be a separate energy minimum, suggesting the increased importance of stabilization by the nitrogen lone pair as the charge on the adjacent carbon increases. sci-hub.se

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. diva-portal.org For reactions involving cumyl ethyl ether and its derivatives, computational studies can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a deeper understanding of the reaction pathways. chemrxiv.orgresearchgate.net

For example, DFT calculations have been used to investigate the cationic polymerization of vinyl ethers initiated by systems that can generate cumyl cations, such as CumOH/B(C₆F₅)₃/Et₂O. nih.gov These studies can help to understand the initiation and propagation steps of the polymerization process. By calculating the energetics of different proposed pathways, researchers can determine the most likely mechanism.

In the context of oxidation reactions, kinetic models based on radical reaction mechanisms have been developed for cumene (B47948) oxidation, a process that proceeds via cumyl radical and cumyl hydroperoxide intermediates. researchgate.net These models, which can be informed by computational data, consist of several elementary steps. By fitting the model to experimental data, kinetic parameters for each step can be obtained, and the rate-determining step can be identified. researchgate.net

Computational studies have also provided insights into the Newman-Kwart rearrangement, a reaction that can be initiated under photoredox conditions to form radical cations. nih.gov Quantum-chemical calculations for a wide range of substrates have shown that the mechanism for the radical-cationic reaction is accelerated by electron-donating substituents on the aromatic ring, which stabilize the positive charge that develops. nih.gov

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations provide a way to study the time evolution of a system at the atomic level, offering insights into the dynamic behavior of molecules and reactive intermediates. zju.edu.cnucl.ac.uk Reactive MD simulations, which use force fields that can describe bond breaking and formation, are particularly useful for studying chemical reactions. mdpi.comscielo.br

While direct MD simulations of this compound itself are not extensively reported in the provided context, the methodology is highly applicable. For instance, MD simulations can be used to study the behavior of cumyl cations and other reactive intermediates in solution. This can reveal details about the solvation shell structure, the dynamics of solvent reorganization around the cation, and the lifetime of the intermediate. mdpi.com

Reactive MD has been successfully applied to a wide range of chemical processes, including combustion and the study of lubricant additives. zju.edu.cnmdpi.com These simulations can provide information about reaction pathways and intermediates that are difficult to access experimentally. mdpi.com For example, in the study of tribochemistry, reactive MD has been used to understand the formation of protective films from lubricant additives and the mechanisms of molecular wear. mdpi.com

The development of reactive force fields, such as ReaxFF, has been a key enabler for these types of simulations. zju.edu.cnscielo.br These force fields are parameterized using data from quantum chemistry calculations and/or experiments, allowing for the simulation of chemical reactions within a classical MD framework. ucl.ac.uk This approach has been used to study the pyrolysis and oxidation of fuels, revealing detailed chemical pathways and the formation of intermediate species. zju.edu.cn

Advanced Spectroscopic Characterization and Analytical Techniques for Cumyl Ethyl Ether

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational characteristics of a molecule. For cumyl ethyl ether, a mixed alkyl-aryl ether, the IR spectrum is distinguished by specific stretching and bending vibrations associated with its constituent bonds.

The most diagnostic features in the IR spectrum of an ether are the C-O stretching vibrations. As a mixed aromatic-aliphatic ether, this compound is expected to exhibit two distinct, strong C-O stretching bands in the fingerprint region of the spectrum (1300-1000 cm⁻¹). acs.org

Asymmetric C-O-C Stretch: This vibration, involving the stretching of the phenyl-O bond, is anticipated to appear as a strong band between 1250 cm⁻¹ and 1200 cm⁻¹. acs.orgspectrabase.com

Symmetric C-O-C Stretch: The stretch corresponding to the ethyl-O bond is expected in the range of 1140-1070 cm⁻¹. acs.org The presence of these two separate, intense absorptions is characteristic of a mixed ether structure. acs.org

The C-H vibrational fingerprints provide further structural confirmation:

Aromatic C-H Stretch: Sharp absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the phenyl ring. hmdb.cadocbrown.info

Aliphatic C-H Stretch: Stronger, more intense bands in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the ethyl and cumyl methyl groups. docbrown.info

C-H Bending Vibrations: The spectrum would also contain C-H bending (deformation) vibrations for the methyl (CH₃) and methylene (B1212753) (CH₂) groups between 1470-1370 cm⁻¹. docbrown.info Aromatic C-H out-of-plane bending vibrations are also expected in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern of the benzene (B151609) ring. hmdb.ca

A summary of the expected key IR absorption bands for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1140 - 1070 | Strong |

| C-H Bending (Aliphatic) | 1470 - 1370 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. Through ¹H and ¹³C NMR, a complete picture of the this compound structure can be assembled. orgsyn.org

The ¹H NMR spectrum of this compound will show distinct signals for each unique proton environment. The electron-withdrawing effect of the ether oxygen atom causes protons on adjacent carbons to shift downfield. spectrabase.comdoi.org

Aromatic Protons (C₆H₅): The five protons of the phenyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.

Methylene Protons (O-CH₂-CH₃): These protons are directly adjacent to the ether oxygen, resulting in a significant downfield shift. They are expected to appear as a quartet around δ 3.3-3.5 ppm due to coupling with the three methyl protons of the ethyl group. doi.org

Cumyl Methyl Protons (C(CH₃)₂): The six protons of the two equivalent methyl groups on the tertiary carbon are magnetically equivalent and will appear as a sharp singlet around δ 1.5 ppm.

Ethyl Methyl Protons (O-CH₂-CH₃): These protons are further from the oxygen and will appear further upfield. They are expected to be a triplet around δ 1.2 ppm due to coupling with the two methylene protons.

The predicted ¹H NMR data is summarized in the table below.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Methylene (-OCH₂CH₃) | 3.3 - 3.5 | Quartet (q) | 2H |

| Cumyl Methyls (-C(CH₃)₂) | ~1.5 | Singlet (s) | 6H |

| Ethyl Methyl (-OCH₂CH₃) | ~1.2 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to the electronegative oxygen atom are deshielded and appear at a lower field. spectrabase.comdoi.org

Aromatic Carbons: The phenyl group will show multiple signals in the δ 125-145 ppm region. The quaternary carbon attached to the ether group (ipso-carbon) will be the most downfield of these.

Quaternary Cumyl Carbon (C-O): The tertiary carbon bonded to both the phenyl group and the oxygen atom is expected to be significantly deshielded, appearing in the δ 75-80 ppm range.

Methylene Carbon (O-CH₂-CH₃): The carbon of the methylene group, being directly attached to the oxygen, will be found downfield in the δ 55-65 ppm range. spectrabase.comdoi.org

Cumyl Methyl Carbons (C(CH₃)₂): The two equivalent methyl carbons attached to the quaternary center will appear as a single peak, typically in the δ 25-30 ppm range.

Ethyl Methyl Carbon (O-CH₂-CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon and will appear furthest upfield, around δ 15 ppm.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | 140 - 145 |

| Aromatic (other Ar-C) | 125 - 130 |

| Quaternary Cumyl (-C(O)Ph) | 75 - 80 |

| Methylene (-OCH₂CH₃) | 55 - 65 |

| Cumyl Methyls (-C(CH₃)₂) | 25 - 30 |

| Ethyl Methyl (-OCH₂CH₃) | ~15 |

Proton (1H) NMR Chemical Shifts and Coupling Patterns

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₁H₁₆O, molecular weight 164.24 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 164. However, for ethers, this peak can sometimes be weak or absent due to rapid fragmentation. spectrabase.comrsc.org

The fragmentation of this compound is dominated by pathways that lead to the formation of stable carbocations.

Alpha-Cleavage: The most prominent fragmentation pathway for ethers is cleavage of a C-C bond alpha to the oxygen atom. nih.gov For this compound, this can happen in two ways:

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the quaternary center would result in a fragment ion at m/z 149 ([M-15]⁺).

Loss of an ethyl radical (•CH₂CH₃): This is less likely than the formation of the highly stable cumyl cation.

Formation of the Cumyl Cation: The most likely and dominant fragmentation involves the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in the highly stable cumyl carbocation (C₆H₅C(CH₃)₂⁺ ) at m/z 119 . This peak is expected to be the base peak in the spectrum due to its stability. rsc.org

Other Fragments: Further fragmentation of the cumyl cation could lead to the loss of propene (C₃H₆), giving a phenyl cation at m/z 77. A peak at m/z 91, corresponding to the tropylium (B1234903) ion, is also common in compounds containing a benzyl (B1604629) group.

| m/z | Identity | Fragmentation Pathway |

| 164 | [M]⁺ | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 119 | [C₆H₅C(CH₃)₂]⁺ | Base Peak; Loss of ethoxy radical |

| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Loss of propene from cumyl cation |

In-Situ Spectroscopic Methodologies for Reaction Monitoring

In-situ spectroscopic techniques, such as FTIR and NMR, are invaluable for monitoring the progress of chemical reactions in real-time without the need for sampling and quenching. trinity.edu These methods allow for the continuous tracking of reactant consumption and product formation, providing detailed kinetic and mechanistic insights.

The synthesis of this compound is commonly achieved via the acid-catalyzed addition of ethanol (B145695) to α-methylstyrene. In-situ spectroscopy can be effectively employed to monitor this etherification reaction.

In-Situ FTIR Spectroscopy: Using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, the reaction can be followed by monitoring key vibrational bands. The disappearance of the characteristic C=C stretching vibration of the α-methylstyrene reactant (around 1630 cm⁻¹) and the vinylic =C-H stretch (around 3090 cm⁻¹) would be tracked. Concurrently, the growth of the strong C-O stretching bands of the this compound product (around 1220 cm⁻¹ and 1080 cm⁻¹) would be observed. This allows for a real-time kinetic profile of the reaction to be generated.

In-Situ NMR Spectroscopy: By conducting the reaction within an NMR tube or using a flow-NMR setup, ¹H NMR spectroscopy can provide quantitative data on the conversion. The disappearance of the sharp singlet signals for the vinylic protons of α-methylstyrene (typically around δ 5.0-5.4 ppm) would be monitored. Simultaneously, the appearance and increase in the intensity of the characteristic product peaks—specifically the quartet of the ethoxy methylene group (δ ~3.4 ppm) and the singlet for the cumyl methyl groups (δ ~1.5 ppm)—would signify the formation of this compound.

These in-situ methods are powerful for optimizing reaction conditions, understanding reaction mechanisms, and ensuring reaction completion in processes involving this compound. nih.gov

Academic Research on Applications in Organic Synthesis and Catalysis Involving Cumyl Ethyl Ether

Exploration of Cumyl Ethyl Ether as a Solvent in Organic Reactions

Ethers are a class of organic compounds recognized for their utility as solvents in a variety of chemical reactions. Their low reactivity and ability to dissolve a wide range of organic compounds make them suitable media for many synthetic transformations. solubilityofthings.comlibretexts.org Ethers can act as H-bond acceptors, which, combined with the London dispersion forces of their alkyl groups, contributes to their effectiveness as solvents. libretexts.org Their volatility also facilitates easy removal from reaction products. libretexts.org

While general ethers like diethyl ether are common solvents, specific research focusing exclusively on this compound as a primary solvent in a broad range of organic reactions is not extensively detailed in the provided results. However, the principles governing the use of ethers as solvents apply. For instance, in Grignard reactions and other organometallic processes, ethers are crucial for stabilizing the reactive species. solubilityofthings.com The solubility of ethers in both polar and non-polar solvents further enhances their versatility as a reaction medium. solubilityofthings.com The boiling points of ethers are comparable to alkanes of similar molecular weight and significantly lower than corresponding alcohols, a factor that can influence the choice of solvent to control reaction temperatures and minimize side reactions. libretexts.orgbritannica.com

For example, the comparison of boiling points for C4 compounds illustrates this trend:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Pentane | CH3CH2CH2CH2CH3 | 72 | 36 |

| Diethyl Ether | CH3CH2OCH2CH3 | 74 | 35 |

| Butyl Alcohol | CH3CH2CH2CH2OH | 74 | 117 |

Data sourced from Chemistry LibreTexts libretexts.org

This table demonstrates that diethyl ether has a boiling point similar to its corresponding alkane and much lower than the isomeric alcohol, a property that would be analogous for this compound relative to its related hydrocarbons and alcohols.

Investigation of Cumyl Ether Derivatives in Catalytic Systems

Research has explored the functionalization of ethers through radical-mediated pathways. In one study, the iron-catalyzed functionalization of ethers was achieved using tert-butyl hydroperoxide (TBHP). The proposed mechanism involves the abstraction of a hydrogen atom from the ether by a radical, generating a C-centered radical. This intermediate can then undergo further reactions, such as oxidation to a carbocation followed by nucleophilic attack, or recombination with another radical species. beilstein-journals.org

While not specifying this compound, this general mechanism is applicable. For instance, reactive radicals are capable of abstracting hydrogen from solvents like diethyl ether, leading to the formation of solvent-derived radicals that can participate in subsequent reaction steps. researchgate.net The direct sp³ α-C–H activation and functionalization of ethers is a significant area of research, often involving radical-mediated processes. rsc.org These reactions can be initiated by various catalytic systems, including those based on transition metals like cobalt, copper, iron, and manganese, which can generate the necessary radical species from precursors like hydroperoxides. beilstein-journals.orgresearchgate.net The development of these methods allows for the direct transformation of C-H bonds in ethers into new functional groups. rsc.orgresearchgate.net

Cumyl derivatives, in general, play a role in initiating cationic polymerization. For example, cumyl alcohol (CumOH) has been used as an initiator in conjunction with co-initiators like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and diethyl ether (Et₂O) for the aqueous cationic polymerization of vinyl ethers. nih.gov In such systems, the ether can form a complex with the co-initiator, which then reacts with the initiator to form the active species that starts the polymerization chain. nih.gov

Specifically, complexes of Lewis acids with ethers are instrumental in co-initiating the polymerization of monomers like isobutylene (B52900) (IB). For instance, AlCl₃ complexes with various ethers have been studied for the synthesis of polyisobutylene (B167198) (PIB). mdpi.comresearchgate.net The basicity of the ether influences the catalytic activity and the properties of the resulting polymer. Ethers of moderate basicity, when complexed with AlCl₃, have been shown to produce PIB with a high content of exo-olefin end groups. mdpi.comresearchgate.net

The CumOH/AlCl₃·OBu₂ initiating system has been investigated for the polymerization of both styrene (B11656) and isobutylene. rsc.org While it induced living cationic polymerization of styrene, it resulted in a low molecular weight product for isobutylene. rsc.org Mechanistic studies suggest that in some systems, such as those using CumOH/AlCl₃/R₂O, the actual initiator is adventitious water, which reacts with the Lewis acid-ether complex to generate the propagating species. mdpi.com

The following table summarizes the effect of different initiators in the B(C₆F₅)₃/Et₂O co-initiated polymerization of isobutyl vinyl ether (IBVE) in aqueous suspension.

| Initiator | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |

| H₂O | - | - | - |

| EtOH | 98 | 1800 | 1.8 |

| IPA | 96 | 1700 | 1.7 |

| CumOH | 95 | 1600 | 1.8 |

Data adapted from "Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O" nih.gov

Role in Radical-Mediated Catalysis

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a widely used strategy to improve the analytical performance of compounds in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). worktribe.comnih.gov This process involves chemically modifying the analyte to enhance its volatility, thermal stability, detectability, or chromatographic separation. worktribe.comnih.govmdpi.com

For compounds with active hydrogens, such as alcohols, phenols, and amines, derivatization is often necessary for GC analysis to reduce intermolecular hydrogen bonding, which can cause poor peak shape. worktribe.com Common derivatization methods include the formation of trimethylsilyl (B98337) ethers or acetyl derivatives. worktribe.com

In the context of enhancing analytical performance, while specific derivatization of this compound itself is not detailed, the principles apply to related compounds or analytes in a matrix containing it. For instance, in the analysis of complex mixtures, derivatization can improve the separation and sensitivity of target compounds. nih.gov For example, the derivatization of triterpenoids with reagents containing chromophores or fluorophores significantly enhances their detection by HPLC-UV or HPLC-FLD. nih.gov Similarly, derivatization can be employed in GC-MS analysis to produce characteristic fragment ions, aiding in identification and quantification. worktribe.com

Strategies for derivatization often focus on the functional groups present in the molecule. For an ether like this compound, which is relatively unreactive, derivatization would likely target other functional groups if present in a more complex molecule containing the cumyl ether moiety, or it would involve cleavage of the ether bond under harsh conditions to produce a more reactive species for subsequent derivatization. libretexts.org

Degradation Pathways and Stability Studies of Cumyl Ethyl Ether Systems

Thermal Decomposition Processes and Products

While specific studies on the thermal decomposition of cumyl ethyl ether are not extensively detailed in the public literature, the degradation pathways can be inferred from research on structurally related compounds, such as dicumyl peroxide and various alkyl ethers. The thermal stability of an ether is dictated by the strength of its C-O bonds and the stability of the radicals formed upon cleavage.

Research into the thermal decomposition of dicumyl peroxide (DCP), which shares the cumyl group, provides significant insight. The process initiates with the homolysis of the O-O bond, forming two cumyloxy radicals. researchgate.net These radicals can then undergo further reactions, such as scission or combination, leading to a variety of products. researchgate.net The primary decomposition products from DCP include acetophenone (B1666503), α,α-phenyl dimethyl carbinol (also known as cumyl alcohol), methane, and ethane. researchgate.netresearchgate.net

Studies on simpler, analogous ethers also inform potential decomposition routes. The thermal decomposition of t-butyl ethyl ether, for instance, is a first-order reaction that yields ethanol (B145695) and isobutene. researchgate.net This suggests a unimolecular mechanism involving the cleavage of the ether linkage. researchgate.net Similarly, the decomposition of vinyl ethyl ether produces ethylene (B1197577) and acetaldehyde (B116499). researchgate.net These examples indicate that a likely thermal degradation pathway for this compound would involve the cleavage of the ether bond to form stable molecules. Given the stability of the tertiary carbocation corresponding to the cumyl group, one potential pathway could be the formation of α-methylstyrene and ethanol.

Table 1: Thermal Decomposition Products of Structurally Related Compounds

| Original Compound | Decomposition Products | Reference |

|---|---|---|

| Dicumyl Peroxide | Acetophenone, Cumyl Alcohol, Methane, Ethane, α-Methylstyrene | researchgate.netresearchgate.net |

| t-Butyl Ethyl Ether | Ethanol, Isobutene | researchgate.net |

| Vinyl Ethyl Ether | Ethylene, Acetaldehyde | researchgate.net |

Oxidative Degradation Mechanisms

The oxidative degradation of ethers is a well-documented process, typically proceeding via a radical chain mechanism. researchgate.net Polyether compounds are known to be susceptible to degradation by molecular oxygen, a process initiated by the abstraction of a proton from a carbon atom alpha to the ether oxygen. mdpi.com This initiation step is often the rate-limiting factor and leads to the formation of hydroperoxides. researchgate.net

These hydroperoxide intermediates are generally unstable and undergo further reactions that result in chain scission. researchgate.netmdpi.com This degradation cascade produces a variety of oxidized products, including new ester groups, formates, alcohols, and carboxylic acids. researchgate.net

The degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) through advanced oxidation processes provides a well-studied model. The reaction with hydroxyl radicals, a key step in such processes, leads to a variety of byproducts. epa.govacs.org For this compound, oxidative attack could occur at the methylene (B1212753) carbon of the ethyl group or the tertiary carbon of the cumyl group, both being adjacent to the ether oxygen. The attack by hydroxyl radicals would likely lead to the formation of intermediates through pathways involving hydrogen atom abstraction. nih.gov

Table 2: Primary Intermediates from the Oxidative Degradation of Methyl Tert-Butyl Ether (MTBE) by UV/H₂O₂

| Intermediate Product | Chemical Formula | Reference |

|---|---|---|

| Tert-Butyl Formate (TBF) | C₅H₁₀O₂ | epa.govacs.org |

| 2-Methoxy-2-methyl propionaldehyde (B47417) (MMP) | C₅H₁₀O₂ | epa.govacs.org |

| Formaldehyde | CH₂O | epa.govacs.org |

| Acetone | C₃H₆O | epa.govacs.org |

| Tert-Butyl Alcohol (TBA) | C₄H₁₀O | epa.govacs.org |

| Methyl Acetate (B1210297) | C₃H₆O₂ | epa.govacs.org |

Environmental Research on Ether Degradation

Environmental research on ether degradation has largely focused on fuel additives like ethyl tert-butyl ether (ETBE) and MTBE due to their presence as groundwater contaminants. nih.govwhiterose.ac.uk The primary mechanism for the natural attenuation of these compounds in soil and groundwater is aerobic biodegradation. whiterose.ac.uk

This process is typically initiated by monooxygenase enzymes produced by various microorganisms. whiterose.ac.uk The enzymatic reaction involves the hydroxylation of a carbon atom adjacent to the ether oxygen, a process known as O-dealkylation. asm.org This hydroxylation results in the formation of an unstable hemiacetal intermediate. asm.org The hemiacetal then spontaneously decomposes in aqueous environments into an alcohol and an aldehyde. asm.org

In the case of ETBE, aerobic biodegradation leads to the formation of intermediates such as acetaldehyde and tert-butyl alcohol (TBA). whiterose.ac.uk Anaerobic biodegradation of ethers has been observed in some field and laboratory studies, but the specific microorganisms and pathways are not as well characterized as their aerobic counterparts. whiterose.ac.uk It is plausible that this compound would undergo a similar aerobic biodegradation pathway, breaking down into cumyl alcohol and acetaldehyde.

Table 3: Intermediates from the Aerobic Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

| Intermediate Product | Reference |

|---|---|

| Acetaldehyde | whiterose.ac.uk |

| Tert-Butyl Acetate (TBAc) | whiterose.ac.uk |

| Tert-Butyl Alcohol (TBA) | whiterose.ac.uk |

| 2-Hydroxyisobutyric acid (2-HIBA) | whiterose.ac.uk |

Q & A

Q. What are the established synthetic routes for Cumyl ethyl ether, and how do reaction conditions influence yield?

this compound is typically synthesized via acid-catalyzed alkylation of cumyl alcohol with ethylating agents (e.g., ethyl halides or ethanol under dehydrating conditions). For example, cationic exchange resins (e.g., DCP heat-resistant ion-exchange resin) can catalyze ethoxylation of cumyl derivatives at controlled temperatures (60–100°C) . Yields depend on stoichiometry, catalyst loading, and reaction duration. Optimization requires monitoring via GC-MS to quantify byproducts like α-methylstyrene, which can form during side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- FTIR Spectroscopy : Identifies functional groups (e.g., ether C-O-C stretch at ~1,100 cm⁻¹) and detects impurities like residual alcohols or peroxides .

- NMR Spectroscopy : ¹H NMR confirms ethyl and cumyl group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm; ethyl group triplets at δ 1.2–1.5 ppm) .

- Chromatography (GC/HPLC) : Quantifies purity and separates volatile byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Peroxide Mitigation : Test stored samples monthly using iodometric titration or peroxide test strips. Stabilize with inhibitors like BHT (0.001–0.01% w/w) and store under nitrogen .

- Ventilation : Use fume hoods to avoid inhalation risks (IDLH: 1,900 ppm) and prevent explosive vapor accumulation (LEL: 1.9% v/v) .

Advanced Research Questions

Q. How does this compound participate in radical-mediated polymerization, and what mechanistic insights exist?

this compound’s tert-butyl group stabilizes radicals during chain-transfer reactions. EPR studies on iron(IV)-oxo systems show cumyl-derived radicals form transient intermediates (g-values ~1.94–2.11), influencing polymerization kinetics . Competing pathways (e.g., β-scission vs. propagation) are resolved via time-resolved spectroscopy and molecular-weight distribution analysis .

Q. What computational methods predict the thermodynamic stability of this compound under oxidative conditions?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-H bonds adjacent to the ether oxygen. The tert-butyl group’s BDE (~85 kcal/mol) suggests resistance to H-abstraction, while ethyl groups (BDE ~98 kcal/mol) are more reactive. MD simulations further model peroxide formation rates in air-saturated systems .

Q. How do structural modifications of this compound alter its solvent properties in organometallic reactions?

- Steric Effects : The bulky cumyl group hinders coordination to metal centers (e.g., Pd or Fe), favoring outer-sphere mechanisms in cross-coupling reactions .

- Polarity : Low dielectric constant (ε ~4.3) enhances solubility of nonpolar substrates but limits ionic intermediate stabilization. Solvent optimization requires Hansen solubility parameter analysis .

Data Contradiction and Resolution

Q. Conflicting reports exist on this compound’s peroxidation rate. How can researchers reconcile these discrepancies?

Discrepancies arise from varying storage conditions (light exposure, oxygen levels). Controlled studies show peroxide formation accelerates under UV light (0.5% peroxides/day at 25°C vs. 0.1% in dark). Standardize testing protocols (e.g., ASTM E299) and report ambient conditions to enable cross-study comparisons .

Q. Why do some studies report low yields in this compound synthesis despite optimized conditions?

Competing etherification pathways (e.g., self-condensation of ethanol) reduce yields. Suppress side reactions via:

- Azeotropic Distillation : Remove water to shift equilibrium (Dean-Stark trap) .

- Catalyst Screening : Compare Brønsted acids (H₂SO₄) vs. solid acids (zeolites) to minimize byproducts .

Methodological Tables

Table 1: Toxicity Data for Ethyl Ether Analogues (Relevant to Safety Protocols)

| Parameter | This compound (Estimated) | Diethyl Ether (Reference) |

|---|---|---|

| LC₅₀ (Rat, 4 hr) | ~15,000 ppm | 73,000 ppm |

| IDLH | 1,900 ppm (LEL-based) | 1,900 ppm |

| Permissible Exposure | <500 ppm (TWA) | 400 ppm (OSHA) |

Table 2: Key Spectral Peaks for this compound Characterization

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.26 (s, 9H, tert-butyl) | Cumyl group confirmation |

| δ 3.45 (q, 2H, CH₂O) | Ethyl group linkage | |

| FTIR | 1,100 cm⁻¹ (C-O-C stretch) | Ether functional group |

| GC-MS | m/z 150 (M⁺•, base peak) | Molecular ion fragmentation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.